
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a nitrogen-containing heterocyclic compound It is part of the tetrahydropyridine family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethylamine under acidic conditions. The reaction proceeds through a cyclization process to form the tetrahydropyridine ring. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported to enhance the efficiency of this synthesis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, could be explored to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as CDK2 and DprE1, which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest in cancer cells and inhibit the growth of Mycobacterium tuberculosis.
Comparaison Avec Des Composés Similaires
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds in the tetrahydropyridine family:
Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: This compound has a different substitution pattern on the tetrahydropyridine ring, affecting its chemical properties and applications.
Uniqueness: this compound is unique due to its specific ethoxy substitution, which can enhance its solubility and reactivity compared to other tetrahydropyridine derivatives .
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
ethyl 6-ethoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
DJIARDJVSIZNFW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NCCCC1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


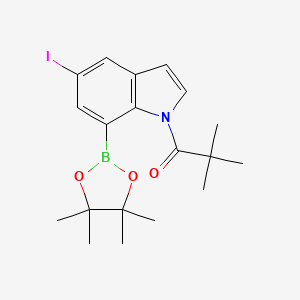
![7-(sec-Butyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995398.png)
![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)
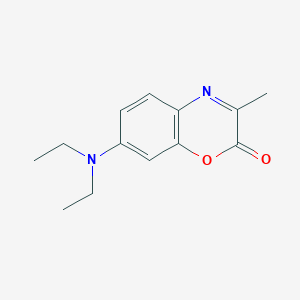
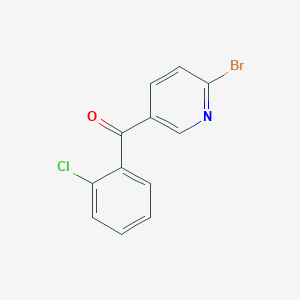
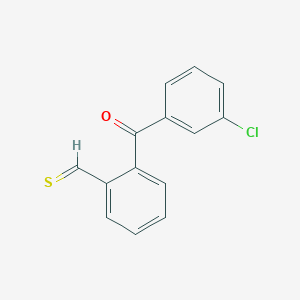
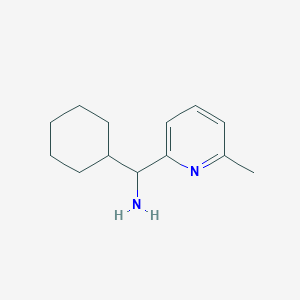

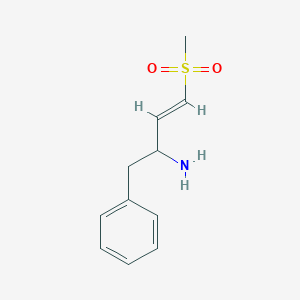

![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12995442.png)
![4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12995464.png)
![3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12995471.png)

